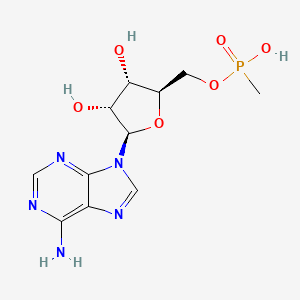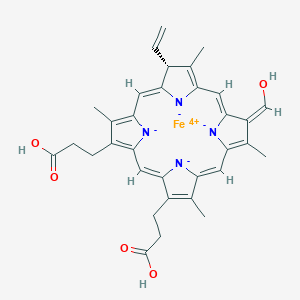
2-Formyl-protoporphryn IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-protoporphyrin IX is a derivative of protoporphyrin IX, a crucial intermediate in the biosynthesis of heme, chlorophyll, and other tetrapyrrole compounds. This compound is characterized by the presence of a formyl group at the 2-position of the protoporphyrin IX structure. It plays a significant role in various biological and chemical processes due to its unique structural and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-protoporphyrin IX typically involves the formylation of protoporphyrin IX. One common method is the Vilsmeier-Haack reaction, where protoporphyrin IX is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled conditions to ensure the selective formylation at the 2-position .
Industrial Production Methods: Industrial production of 2-Formyl-protoporphyrin IX often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through techniques such as column chromatography and recrystallization to obtain high-purity 2-Formyl-protoporphyrin IX suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 2-Formyl-protoporphyrin IX undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group under specific conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-Carboxy-protoporphyrin IX
Reduction: 2-Hydroxymethyl-protoporphyrin IX
Substitution: Various substituted protoporphyrin IX derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Formyl-protoporphyrin IX has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heme analogs and derivatives.
Biology: It serves as a model compound for studying heme biosynthesis and degradation pathways.
Medicine: It is investigated for its potential use in photodynamic therapy (PDT) for cancer treatment due to its photosensitizing properties.
Industry: It is utilized in the development of dyes and pigments for various industrial applications
Mecanismo De Acción
The mechanism of action of 2-Formyl-protoporphyrin IX involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
2-Formyl-protoporphyrin IX can be compared with other similar compounds such as:
Protoporphyrin IX: The parent compound without the formyl group.
2-Hydroxymethyl-protoporphyrin IX: A reduced form of 2-Formyl-protoporphyrin IX.
2-Carboxy-protoporphyrin IX: An oxidized form of 2-Formyl-protoporphyrin IX.
Uniqueness: 2-Formyl-protoporphyrin IX is unique due to its specific formyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C33H32FeN4O5 |
|---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
3-[(1Z,4Z,8Z,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+) |
InChI |
InChI=1S/C33H32N4O5.Fe/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26;/h6,11-15,20,38H,1,7-10H2,2-5H3,(H,39,40)(H,41,42);/q-4;+4/b23-15-,24-11-,28-12-,29-14-,31-13-;/t20-;/m1./s1 |
Clave InChI |
FHUDUDXQVBEXIJ-VAASEELXSA-N |
SMILES isomérico |
CC1=C2/C=C\3/C(=C\O)/C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C(/[C@@H]1C=C)\[N-]2)C)CCC(=O)O)/[N-]4)CCC(=O)O)C)C.[Fe+4] |
SMILES canónico |
CC1=C2C=C3C(=CO)C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C(C1C=C)[N-]2)C)CCC(=O)O)[N-]4)CCC(=O)O)C)C.[Fe+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[2-[3-[[(2S)-4-[[[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate](/img/structure/B10777818.png)
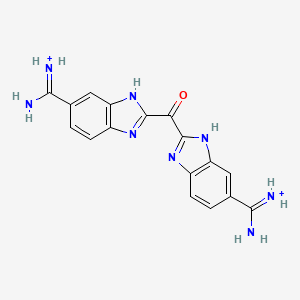
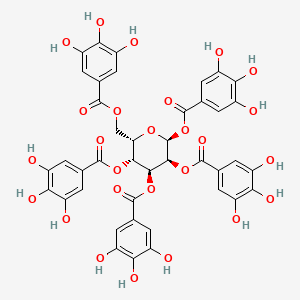
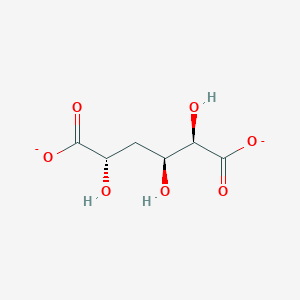
![Methyl (4R)-2-ethyl-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-{[2,3,6-trideoxy-3-(dimethylamino)-beta-D-ribo-hexopyranosyl]oxy}-1H,2H,3H,4H,6H,11H-tetracene-1-carboxylate](/img/structure/B10777859.png)
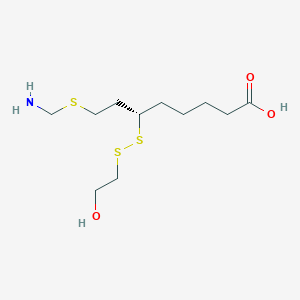
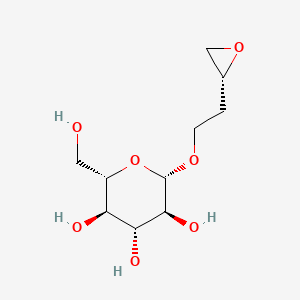



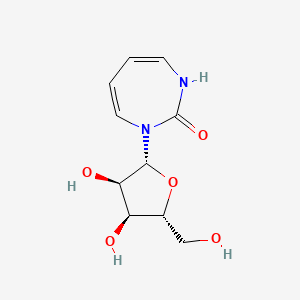
![(2R,3S,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777894.png)
![(2S)-5-[(5R,7S,8R,9R)-8,9-dihydroxy-2,4-dioxo-7-(phosphonooxymethyl)-6-oxa-1,3-diazaspiro[4.4]nonan-3-yl]-2-[hydroxy(hydroxymethyl)amino]pentanoic acid](/img/structure/B10777899.png)
